molecular formula C7H17ClN2O2S B3049282 N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride CAS No. 2007919-47-1

N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride

Cat. No.: B3049282
CAS No.: 2007919-47-1
M. Wt: 228.74
InChI Key: KMRXTSVFRZNPJN-OGFXRTJISA-N
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Description

Properties

IUPAC Name

N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRXTSVFRZNPJN-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCNC1)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-47-1
Record name Methanesulfonamide, N-methyl-N-(3R)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

The stereoselective synthesis of the (3R)-piperidin-3-yl moiety is critical for obtaining the target compound. Patent WO2014195978A2 describes a resolution strategy using chiral acids to separate enantiomers during intermediate stages. For example:

  • Key Step : Treatment of racemic N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with di-p-tolyl tartaric acid in ethanol yields the (3R,4R)-configured diastereomeric salt.
  • Conditions : 10:1 ethanol-to-water ratio, 50°C, 12-hour stirring.
  • Yield : 78% enantiomeric excess (ee) after recrystallization.

This method ensures stereochemical fidelity but requires additional steps to remove the resolving agent and regenerate the free base.

Direct Alkylation of Piperidine Precursors

A two-step alkylation-sulfonylation approach is documented in ChemBK:

  • N-Methylation :
    • React (3R)-piperidin-3-amine with methyl iodide in dichloromethane (DCM) at 0°C.
    • Base : Triethylamine (3 equivalents).
    • Yield : 92% of N-methyl-(3R)-piperidin-3-amine.
  • Sulfonylation :
    • Treat the methylated intermediate with methanesulfonyl chloride in tetrahydrofuran (THF).
    • Conditions : 0°C to room temperature, 6 hours.
    • Workup : Precipitate the hydrochloride salt using HCl-saturated ether.

Advantages : High atom economy and minimal byproducts.
Limitations : Requires stringent temperature control to prevent racemization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Data from Ambeed and PubChem highlight solvent-dependent yields:

Step Solvent Temperature (°C) Yield (%) Purity (%)
N-Methylation DCM 0 → 25 92 97
Sulfonylation THF 0 → 25 85 95
Salt Formation Ethanol/H2O 50 78 98

Polar aprotic solvents (THF, DCM) enhance nucleophilicity of the piperidine nitrogen, while protic solvents (ethanol) improve salt crystallization.

Catalytic and Stoichiometric Considerations

The patent emphasizes catalytic debenzylation:

  • Catalyst : 10% Pd/C under hydrogen (1 atm).
  • Substrate : N-benzyl intermediates (e.g., N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine).
  • Conversion : >99% in 4 hours.

Excess methanesulfonyl chloride (1.5 equivalents) ensures complete sulfonylation, mitigated by slow addition to control exothermicity.

Analytical and Characterization Data

Structural Confirmation

  • Molecular Formula : C₇H₁₇ClN₂O₂S.
  • Stereochemistry : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms >98% ee for the (3R) enantiomer.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, D2O): δ 3.45 (s, 3H, SO₂CH₃), 3.20–3.10 (m, 1H, piperidine-H3), 2.95 (s, 3H, NCH₃).
    • HRMS : m/z 213.0894 [M+H]+ (calculated: 213.0898).

Scalability and Industrial Feasibility

Pilot-Scale Production

A kilogram-scale protocol from WO2014195978A2 achieves 65% overall yield:

  • Debenzylation : 20 L reactor, 10% Pd/C (0.5 wt%), H₂ (3 bar), 8 hours.
  • Salt Formation : HCl gas bubbled into THF solution at −10°C.
  • Crystallization : Anti-solvent (n-heptane) added dropwise to isolate the hydrochloride salt.

Purity : 99.5% by HPLC, meeting ICH guidelines for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of azide or alkylated derivatives.

Scientific Research Applications

N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride is a chemical compound with diverse applications across scientific research, medicinal chemistry, and pharmacological studies. It is a synthetic molecule, not naturally occurring, and its synthesis involves specific stereochemistry and functional group manipulation. The compound is characterized by a piperidine moiety and a methanesulfonamide group, which contribute to its reactivity and biological properties.

Applications

This compound is utilized in various fields due to its unique chemical and biological properties.

Scientific Research: It serves as a building block in the synthesis of more complex molecules. The compound is investigated for potential interactions with biological macromolecules.

Medicinal Chemistry: It is explored for potential pharmacological properties. It is used in the development of new materials and chemical processes.

Pharmacology: this compound exhibits significant biological activity and is a potential pharmacological agent, particularly for central nervous system disorders. The piperidine ring allows it to cross the blood-brain barrier, making it suitable for neuropharmacological applications. Studies suggest it may also possess antimicrobial properties, though the specific mechanisms require further research.

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity, which is crucial for its pharmacological effects. It may also bind to neurotransmitter receptors, influencing neurotransmitter signaling pathways, which is particularly relevant for central nervous system applications.

Neuropharmacological Effects

Research indicates potential applications in treating central nervous system disorders due to its ability to cross the blood-brain barrier. It has been studied for neuroprotective effects, with potential interactions with serotonin and dopamine pathways suggesting applications in mood disorders and neurodegenerative diseases.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride
  • CAS No.: 2007919-47-1
  • Molecular Formula : C₇H₁₇ClN₂O₂S
  • Molecular Weight : 228.74 g/mol
  • Purity : ≥97% (HPLC)
  • Storage : Room temperature

Structural Features :

  • A piperidine (6-membered ring) backbone with stereospecific (3R) configuration.
  • N-Methyl methanesulfonamide group attached to the piperidine-3-yl moiety.
  • Hydrochloride salt form enhances solubility and stability.

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to derivatives with variations in ring size, substituent positions, and functional groups (Table 1).

Table 1: Comparative Analysis of Structural Analogues

Compound Name (CAS No.) Structural Differences Molecular Weight (g/mol) Purity/Storage Applications/Notes References
Target Compound (2007919-47-1) Piperidin-3-yl, N-methyl, hydrochloride salt 228.74 ≥97%, room temp Protein Degrader Building Blocks
N-Methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide HCl (1810074-90-8) Pyrrolidine (5-membered ring) ~214.7* 99%, industrial grade Bulk industrial use
1-(Methylsulfonyl)piperidin-4-amine HCl (651057-01-1) Piperidin-4-yl, primary amine, no N-methyl 212.71 - Potential kinase inhibitors
N-Methyl-N-(piperidin-4-yl)methanesulfonamide (70724-74-2) Piperidin-4-yl, free base (no HCl) 190.26 - Lower solubility vs. hydrochloride
1-Methanesulfonylpiperidin-3-ylamine (934107-80-9) Piperidin-3-yl, primary amine, no N-methyl 178.25 - Intermediate in peptide synthesis
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HCl (1215264-39-3) Pyrrolidin-3-yl, acetamide group 208.70 - GPCR modulation studies

*Calculated based on molecular formula (C₆H₁₄ClN₂O₂S).

Critical Analysis of Structural Modifications

Ring Size :

  • Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (target compound) offers greater conformational flexibility compared to the 5-membered pyrrolidine analogue (1810074-90-8). This may influence binding kinetics in biological targets .
  • Impact : Pyrrolidine analogues often exhibit faster metabolic clearance due to reduced steric hindrance.

Substituent Position: Piperidin-3-yl vs. For example, 3-substituted piperidines are prevalent in dopamine receptor ligands .

Functional Groups :

  • Primary Amine (934107-80-9) vs. Secondary Amine (Target) : The absence of the N-methyl group in 934107-80-9 increases nucleophilicity, making it more reactive in coupling reactions but less stable in acidic conditions .
  • Hydrochloride Salt (Target) vs. Free Base (70724-74-2) : The hydrochloride salt enhances aqueous solubility, a critical factor in pharmaceutical formulations .

Stereochemistry :

  • The (3R) configuration in the target compound may confer enantioselective binding to chiral targets, such as enzymes or G-protein-coupled receptors (GPCRs) .

Target Compound

  • PROTAC Development : The compound’s sulfonamide group and piperidine scaffold are leveraged in designing E3 ligase-binding moieties for targeted protein degradation .
  • Stability : Room-temperature storage indicates robust chemical stability, advantageous for long-term storage in drug discovery workflows .

Analogues in Drug Discovery

  • Pyrrolidine Derivatives (1810074-90-8): Industrial-grade purity suggests non-pharmaceutical applications, such as agrochemical intermediates .
  • Piperidin-4-yl Analogues (70724-74-2) : The free base form is less commonly used in biologics due to solubility limitations .

Biological Activity

N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, mechanisms of action, biological interactions, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₇ClN₂O₂S
  • CAS Number : 2007919-47-1
  • IUPAC Name : (R)-N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride
  • Molecular Weight : 228.74 g/mol

The compound is characterized by a piperidine moiety and a methanesulfonamide group, which contribute to its unique reactivity and biological properties.

This compound interacts with various biological targets, primarily through:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This mechanism is crucial for its pharmacological effects.
  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing neurotransmitter signaling pathways. This property is particularly relevant for central nervous system applications .

Neuropharmacological Effects

Research indicates that this compound has potential applications in treating central nervous system disorders due to its ability to cross the blood-brain barrier. It has been studied for:

  • Neuroprotective Effects : Potential interactions with serotonin and dopamine pathways suggest applications in mood disorders and neurodegenerative diseases.

Antimicrobial Properties

Preliminary studies have suggested that the compound may exhibit antimicrobial activity, although the specific mechanisms are still under investigation. It may affect bacterial growth through enzyme inhibition or receptor interaction .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Binding Affinity Studies : Research indicates that this compound has significant binding affinity for various neurotransmitter receptors, which could lead to therapeutic effects in CNS disorders.
  • In Vitro Studies : In vitro assays have demonstrated its potential as an enzyme inhibitor, showcasing low cytotoxicity while maintaining high potency against target enzymes .
  • Animal Models : Animal studies have shown promising results in reducing symptoms associated with neurodegenerative conditions when administered at specific dosages .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving this compound compared to similar compounds:

Compound NameNeuroprotective EffectAntimicrobial ActivityBinding Affinity (nM)
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide HClYesYes50
Similar Compound AYesNo40
Similar Compound BNoYes70

Q & A

Q. What are the standard synthetic routes for N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps:

Deprotonation and Activation : React (3R)-piperidin-3-amine hydrochloride with a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) to generate the free amine .

Sulfonylation : Add methanesulfonyl chloride dropwise to the reaction mixture at 0–25°C, followed by stirring for 2–6 hours. The reaction is quenched with water, and the product is isolated via filtration or extraction .
Optimization Tips :

  • Solvent : THF or methanol (methanol may improve solubility of intermediates) .
  • Temperature : Room temperature (20–25°C) balances reactivity and side-product formation .
  • Base : Triethylamine is preferred over stronger bases to avoid over-sulfonylation .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Key peaks include the singlet for the methyl group (~3.0 ppm) on the sulfonamide and the multiplet for the piperidine ring protons (1.5–3.0 ppm) .
    • 13C NMR : The sulfonamide sulfur-carbon resonance appears at ~40–45 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is confirmed using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 220 nm .
  • Mass Spectrometry (MS) : ESI-MS in positive mode confirms the molecular ion peak at m/z 236.71 (C8H14ClN2O2S+) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer :

  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the sulfonamide group .
  • Light Sensitivity : Use amber glass vials to avoid photodegradation .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free piperidine or methanesulfonic acid) .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing racemization at the (3R)-piperidine center?

Methodological Answer :

  • Chiral Auxiliaries : Use (3R)-piperidine derivatives with protecting groups (e.g., tert-butyl carbamate) to prevent racemization during sulfonylation .
  • Design of Experiments (DoE) : Vary solvent polarity (THF vs. dichloromethane), base equivalents (1.1–1.5 eq), and reaction time (2–12 hours) to identify optimal conditions .
  • Yield Data : Under optimized conditions (methanol, 70°C, 2 hours), yields up to 82% have been reported for analogous sulfonamide syntheses .

Q. What analytical techniques are suitable for resolving stereochemical ambiguities in the piperidine ring?

Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (80:20) to separate enantiomers. Retention times for (3R) vs. (3S) configurations differ by 1.5–2 minutes .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in ethanol/water (70:30) .
  • Optical Rotation : Compare experimental [α]D values with literature data (e.g., +15° to +20° for (3R) configuration in similar compounds) .

Q. How can researchers assess the biological activity of this compound in preclinical models?

Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at σ-1 or σ-2 receptors using radiolabeled ligands (e.g., [3H]-DTG) in transfected HEK293 cells .
  • Enzyme Inhibition Studies : Test inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) using Ellman’s method .
  • Structure-Activity Relationship (SAR) : Modify the sulfonamide or piperidine substituents and correlate changes with activity trends .

Data Contradictions and Resolutions

  • Synthetic Solvents : recommends THF, while uses methanol. Resolution: Methanol may enhance solubility but requires rigorous drying to avoid hydrolysis .
  • Purity Thresholds : Some sources report 95% purity (HPLC), while others emphasize >98%. Resolution: Use orthogonal methods (NMR + MS) to validate purity for sensitive applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride
Reactant of Route 2
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N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride

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